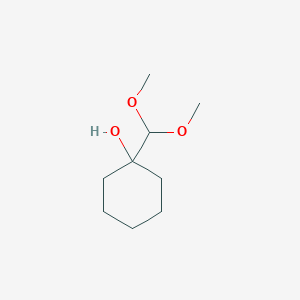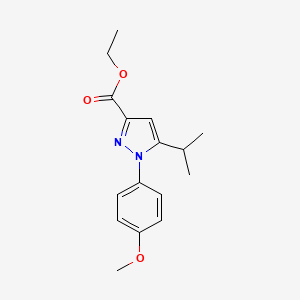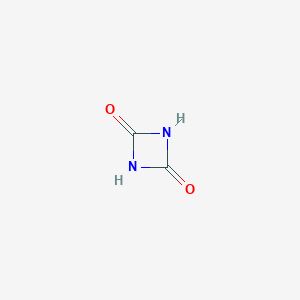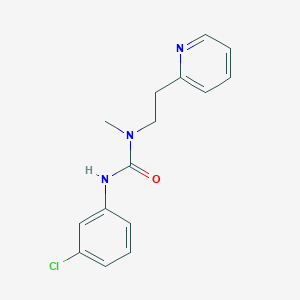
Cyclohexanol, 1-(dimethoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 1-(dimethoxymethyl)- is an organic compound with the molecular formula C9H18O3. It is a derivative of cyclohexanol, where one of the hydrogen atoms on the cyclohexane ring is replaced by a dimethoxymethyl group. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1-(dimethoxymethyl)- can be synthesized through several methods. One common method involves the reaction of cyclohexanol with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with methanol to form the final product.
Industrial Production Methods
In industrial settings, the production of cyclohexanol, 1-(dimethoxymethyl)- typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanol, 1-(dimethoxymethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone derivatives.
Reduction: It can be reduced to form cyclohexanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethoxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are commonly used.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexanol, 1-(dimethoxymethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for studying metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclohexanol, 1-(dimethoxymethyl)- involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of cyclohexanone derivatives. In reduction reactions, it acts as a substrate for reducing agents, leading to the formation of cyclohexanol derivatives. In substitution reactions, it acts as a substrate for nucleophiles, leading to the formation of substituted cyclohexanol derivatives.
Comparaison Avec Des Composés Similaires
Cyclohexanol, 1-(dimethoxymethyl)- can be compared with other similar compounds such as:
Cyclohexanol: The parent compound, which lacks the dimethoxymethyl group.
Cyclohexanone: The oxidized form of cyclohexanol.
1-Methylcyclohexanol: A similar compound with a methyl group instead of a dimethoxymethyl group.
The uniqueness of cyclohexanol, 1-(dimethoxymethyl)- lies in its ability to undergo a wide range of chemical reactions and its applications in various scientific fields.
Propriétés
Numéro CAS |
89036-95-3 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1-(dimethoxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H18O3/c1-11-8(12-2)9(10)6-4-3-5-7-9/h8,10H,3-7H2,1-2H3 |
Clé InChI |
BCHRBOVUXCINRV-UHFFFAOYSA-N |
SMILES canonique |
COC(C1(CCCCC1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide](/img/structure/B14145308.png)
![ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride](/img/structure/B14145312.png)


![Butyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14145319.png)

![2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14145328.png)



![Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]-](/img/structure/B14145376.png)
![N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14145397.png)

